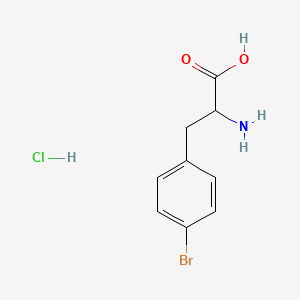

2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13526102

Molecular Formula: C9H11BrClNO2

Molecular Weight: 280.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrClNO2 |

|---|---|

| Molecular Weight | 280.54 g/mol |

| IUPAC Name | 2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

| Standard InChI Key | GRWMPXZZFAPLFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-amino-3-(4-bromophenyl)propanoic acid hydrochloride, reflects its structure: a propanoic acid backbone with an amino group at position 2 and a 4-bromophenyl group at position 3, neutralized by hydrochloric acid . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.54 g/mol |

| InChI | InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

| InChI Key | GRWMPXZZFAPLFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |

The bromine atom introduces steric and electronic effects, altering reactivity compared to unsubstituted phenylalanine .

Structural Analysis

The compound’s 2D and 3D conformers reveal a planar aromatic ring with the bromine atom occupying the para position, minimizing steric hindrance. The hydrochloride salt forms ionic interactions between the protonated amino group and chloride ion, stabilizing the crystal lattice .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol, facilitating its use in biological assays. Stability studies suggest decomposition above 200°C, consistent with thermally labile halogenated organic compounds .

Spectroscopic Features

-

IR Spectroscopy: Peaks at 3300 cm (N–H stretch), 1700 cm (C=O stretch), and 600 cm (C–Br stretch) confirm functional groups .

-

NMR: NMR signals at δ 7.4–7.6 (aromatic protons), δ 4.1 (α-proton), and δ 3.2 (β-methylene) align with its structure .

Hypothesized Biological and Chemical Applications

Enzymatic Inhibition

The structural similarity to phenylalanine positions this compound as a potential competitive inhibitor of phenylalanine-metabolizing enzymes, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase . Bromine’s electron-withdrawing nature may enhance binding affinity to active sites.

Medicinal Chemistry

Brominated aromatic compounds are prevalent in drug discovery due to their ability to participate in halogen bonding. This compound could serve as:

-

A precursor for bromine-containing peptide analogs.

Organic Synthesis

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl groups, expanding utility in synthesizing complex molecules .

Research Gaps and Future Directions

While the compound’s chemical profile is well-documented, experimental data on its biological activity remain sparse. Proposed studies include:

| Study Type | Objective |

|---|---|

| Enzymatic Assays | Quantify inhibition constants for phenylalanine-dependent enzymes. |

| Antimicrobial Screening | Evaluate efficacy against bacterial/fungal strains. |

| Pharmacokinetics | Assess absorption and metabolism in model organisms. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume